D-Allose-2-13C is a stable isotope-labeled form of D-allose, a rare sugar that is structurally similar to D-glucose. D-allose is classified as an aldohexose, which is a six-carbon monosaccharide with an aldehyde group. It has garnered interest in various fields, including biochemistry and metabolic engineering, due to its potential health benefits and applications in food and pharmaceutical industries. The incorporation of the carbon-13 isotope into the D-allose structure allows for enhanced tracking and analysis in metabolic studies.
D-Allose-2-13C can be synthesized through various methods, primarily focusing on enzymatic and chemical pathways. The enzymatic synthesis often employs engineered microorganisms or enzymes that facilitate the conversion of readily available substrates into D-allose-2-13C.
The enzymatic synthesis of D-allose-2-13C has been reported to achieve significant yields under optimized conditions. For example, a study indicated that using commercial glucose isomerase in a packed bed reactor could yield approximately 150 g/L of D-allose from 500 g/L of substrate over extended periods .
D-Allose-2-13C shares the same molecular formula as its non-labeled counterpart, C6H12O6, but with one carbon atom being labeled with carbon-13. The structural representation of D-allose shows it as an aldohexose with specific stereochemistry at each carbon atom.
D-Allose participates in various chemical reactions typical of monosaccharides, including:
The enzymatic reactions are characterized by high specificity and mild reaction conditions, making them preferable for green manufacturing processes . The engineered Escherichia coli was able to produce approximately 127.35 mg/L of D-allose after 84 hours under controlled conditions .
The biosynthesis of D-allose involves several key steps:
This process highlights the importance of enzyme specificity and the regulatory mechanisms that control carbon fluxes during sugar metabolism .
The efficiency of these pathways can be influenced by factors such as pH, temperature, substrate concentration, and enzyme activity levels.
D-Allose-2-13C is a white crystalline solid at room temperature with a sweet taste similar to other sugars.
Relevant analyses indicate that the introduction of carbon-13 does not significantly alter the physical properties compared to non-labeled allose.
D-Allose has potential applications in various scientific fields:
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